6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride (CAS 1353954-31-0) is a synthetic pyrimidine derivative with the molecular formula C10H17ClN4O and molecular weight 244.72 g/mol, supplied as the hydrochloride salt. The compound features a 6-methoxy substituent on the pyrimidine core and a piperidin-3-yl amine linkage at the 4-position.

Molecular Formula C10H17ClN4O
Molecular Weight 244.72
CAS No. 1353954-31-0
Cat. No. B2444520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
CAS1353954-31-0
Molecular FormulaC10H17ClN4O
Molecular Weight244.72
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NC2CCCNC2.Cl
InChIInChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-8-3-2-4-11-6-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H
InChIKeyAZVUKRQDKRLYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride (CAS 1353954-31-0): Procurement-Relevant Structural and Physicochemical Profile


6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride (CAS 1353954-31-0) is a synthetic pyrimidine derivative with the molecular formula C10H17ClN4O and molecular weight 244.72 g/mol, supplied as the hydrochloride salt . The compound features a 6-methoxy substituent on the pyrimidine core and a piperidin-3-yl amine linkage at the 4-position . This structural configuration places it within the broader class of aminopyrimidine-based kinase inhibitor scaffolds, which are privileged structures in medicinal chemistry for targeting ATP-binding pockets [1]. The compound is commercially available at purities ranging from 95% to 98% from multiple vendors . It is critical to note that this compound is primarily utilized as a research intermediate or building block; peer-reviewed quantitative biological activity data specific to this exact CAS number is extremely limited in the public domain.

Why 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride Cannot Be Substituted by Other Piperidinyl-Pyrimidine Analogs


Within the piperidinyl-pyrimidin-4-amine chemical space, ostensibly similar compounds exhibit substantial divergence in biological activity profiles due to subtle variations in substituent electronic character, steric bulk, and regiochemistry at both the pyrimidine 6-position and the piperidine attachment point [1]. For instance, the 6-methyl analog (CAS 1239761-71-7) and 2-chloro analog of N-(piperidin-3-yl)pyrimidin-4-amine display PI3Kδ IC₅₀ values of 374 nM and 102 nM respectively in cellular AKT phosphorylation assays [2][3], demonstrating that even single-atom substituent changes at the 6-position produce measurable differences in kinase inhibitory potency. The 6-methoxy group introduces a distinct electron-donating character (Hammett σₚ = −0.27) compared to methyl (σₚ = −0.17) or chloro (σₚ = +0.23), which affects pyrimidine ring electronics and consequently hydrogen-bonding and π-stacking interactions within ATP-binding sites [4]. Furthermore, the piperidin-3-yl linkage creates a distinct spatial geometry relative to the more common piperidin-4-yl isomer (CAS 1353984-99-2), potentially altering target engagement geometry [4]. These structural nuances preclude generic substitution without experimental validation.

Quantitative Differentiation Evidence for 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride: Comparator-Based Analysis


6-Methoxy vs 6-Methyl Substituent: Electronic Effect Differential on Pyrimidine Ring Reactivity

The 6-methoxy group imparts a significantly stronger electron-donating effect than the 6-methyl analog, as quantified by their respective Hammett substituent constants. A pyrimidine SAR review of anticancer agents indicated that methoxy substitution (bulky electron-donating group) confers enhanced antitumor activity compared to unsubstituted or methyl-substituted analogs across multiple pyrimidine scaffold series [1]. While direct head-to-head biological data for the target compound versus the 6-methyl analog in the same assay is not publicly available, the electronic property difference (Δσₚ = 0.10 units more electron-donating for methoxy vs methyl) [2] is expected to translate into altered binding kinetics, as demonstrated by the differing PI3Kδ IC₅₀ values observed for the 6-methyl analog (374 nM) and the 2-chloro analog (102 nM) in independent BindingDB entries [3][4].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

Piperidin-3-yl vs Piperidin-4-yl Regiochemistry: Structural and Pharmacophoric Differentiation

The target compound features a piperidin-3-yl amine linkage at the pyrimidine 4-position, distinguishing it from the commercially available piperidin-4-yl isomer (CAS 1353984-99-2, identical molecular formula C10H17ClN4O, MW 244.72) [1]. The 3-yl attachment introduces a chiral center at the piperidine ring and orients the secondary amine in a meta-like relationship to the pyrimidine ring, whereas the 4-yl isomer places it in a para-like orientation. In kinase inhibitor scaffold development, the 1-(pyrimidin-4-yl)-3-aminopiperidine core has been explicitly claimed for achieving JAK3 selectivity over other JAK family members [2], suggesting that the 3-amino substitution pattern on piperidine can confer target selectivity advantages not achievable with the 4-amino isomer. The 6-methoxy substituent further differentiates this compound from the unsubstituted N-(piperidin-3-yl)pyrimidin-4-amine (CAS 1342035-30-6) by providing an additional hydrogen-bond acceptor and modulating lipophilicity .

Medicinal Chemistry Scaffold Design Kinase Inhibitor Geometry

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base Analogs

The target compound is supplied as the hydrochloride salt, which generally confers improved aqueous solubility and solid-state stability compared to free base forms. Most closely related 6-substituted N-(piperidin-3-yl)pyrimidin-4-amine analogs—including the 6-methyl analog (CAS 1239761-71-7, free base, MW 192.26), the 6-ethyl analog (CAS 1239742-78-9, free base, MW 206.29), and the unsubstituted N-(piperidin-3-yl)pyrimidin-4-amine (CAS 1342035-30-6, free base)—are commercially supplied as free bases . The hydrochloride salt form (purity specification: 95.0% min per Fluorochem , 98% per Leyan ) offers predictable protonation state for biological assays without requiring in situ salt conversion. The salt form also carries specific GHS hazard classifications (H302, H315, H319, H335) that must be factored into laboratory handling protocols .

Pre-formulation Solubility Compound Management

Methoxy-Substituted Pyrimidines: Class-Level Evidence for Enhanced Kinase Inhibitory Activity

A comprehensive review of pyrimidine-based anticancer agents reported that 'substitutions with bulky groups like methoxy and bromo gave significant antitumor activity' [1]. This class-level SAR observation is consistent with the enhanced electron-donating and steric properties of the methoxy group compared to smaller substituents. In the broader pyrimidine kinase inhibitor literature, methoxy substitution at heteroaryl positions has been associated with improved kinase selectivity and modulated toxicity profiles [2]. Importantly, the biological activity data gap for this specific compound must be explicitly acknowledged: no peer-reviewed IC₅₀, Kd, or cellular activity data for CAS 1353954-31-0 were identified in public databases (BindingDB, ChEMBL, PubChem BioAssay) as of the search date. The absence of target-specific quantitative data represents a significant evidence gap that limits definitive comparator-based conclusions.

Kinase Inhibition Structure-Activity Relationship Anticancer Drug Discovery

Recommended Application Scenarios for 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride Based on Available Evidence


Scaffold for Kinase-Focused Fragment-Based Drug Discovery and SAR Expansion

The compound serves as a 6-methoxy-substituted 4-(piperidin-3-yl)aminopyrimidine scaffold for fragment-based or structure-guided kinase inhibitor design programs. The 6-methoxy group provides a defined hydrogen-bond acceptor and electron-donating substituent that modifies pyrimidine ring electronics relative to methyl or unsubstituted analogs [1]. The piperidin-3-yl secondary amine enables further derivatization (e.g., amidation, sulfonylation, reductive amination) for SAR expansion. Users developing JAK, PI3K, or other ATP-competitive kinase inhibitor series where the 3-aminopiperidine-pyrimidine core has demonstrated target engagement should consider this compound as a differentiated starting point, particularly given patent literature describing selective JAK3 inhibition via 1-(pyrimidin-4-yl)-3-aminopiperidine derivatives [2].

Positional Isomer Comparator for Selectivity Profiling Against Piperidin-4-yl Analogs

This compound provides a direct regioisomeric comparator to the commercially available 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride (CAS 1353984-99-2) [3]. Head-to-head profiling of the piperidin-3-yl vs piperidin-4-yl isomers against a kinase panel or other target class can reveal how the spatial orientation of the piperidine amine relative to the pyrimidine core affects binding mode, selectivity, and potency. The presence of a stereocenter in the 3-yl isomer (vs the achiral 4-yl isomer) introduces chirality-dependent SAR [4], which is of particular relevance for programs targeting enantioselective binding sites.

Synthetic Intermediate for 6-Methoxy-Substituted Fused Pyrimidine Libraries

The 6-methoxy-N-(piperidin-3-yl)pyrimidin-4-amine core is structurally suited for further cyclization or diversification into fused pyrimidine systems (e.g., pyrido-pyrimidines, pyrrolo-pyrimidines), which are prevalent scaffolds in kinase inhibitor development [1]. The hydrochloride salt form simplifies handling in multi-step synthetic sequences by providing a stable, crystalline starting material with defined stoichiometry . Procurement from vendors supplying ≥95% purity (Fluorochem) or 98% purity (Leyan) ensures batch-to-batch consistency for reproducible synthetic campaigns .

Critical Data Gap: Not Recommended for Direct Biological Screening Without In-House Validation

Due to the absence of publicly available quantitative biological activity data (IC₅₀, Kd, cellular potency, selectivity profile) for CAS 1353954-31-0, this compound should not be procured based on an expectation of validated target-specific potency. Users intending to evaluate this compound in biological assays must plan for comprehensive in-house characterization, including target engagement, selectivity profiling, and ADME assessment. The procurement decision should be guided by the compound's structural differentiation (6-methoxy, piperidin-3-yl, HCl salt) rather than by extrapolation from analog activity data, which has not been experimentally validated for this specific chemical entity.

Quote Request

Request a Quote for 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.